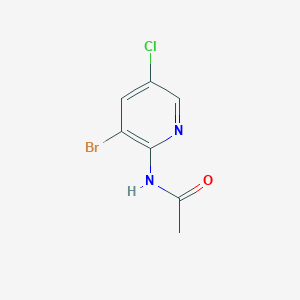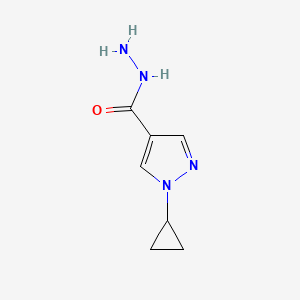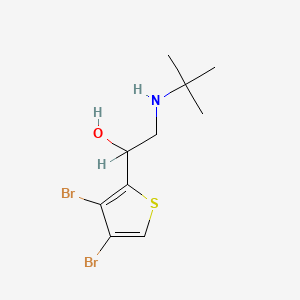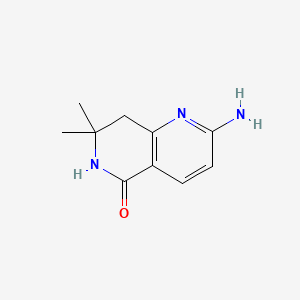
N-(3-bromo-5-chloropyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromo-5-chloropyridin-2-yl)acetamide: is a chemical compound characterized by its bromine and chlorine atoms on a pyridine ring, which is further modified by an acetamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromo-5-chloropyridin-2-ol as the starting material.
Reaction Conditions: The reaction involves acetylation, where an acetyl chloride or acetic anhydride is used in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: On an industrial scale, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and dichloromethane as a solvent.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium carbonate in aqueous solution.
Major Products Formed:
Oxidation: Bromine and chlorine atoms can be replaced by oxygen, forming various oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution can lead to the formation of different pyridine derivatives.
科学研究应用
Chemistry: N-(3-bromo-5-chloropyridin-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has shown potential as an inhibitor in biological studies, affecting various enzymes and pathways.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its versatile chemical properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can form bonds with biological molecules, affecting enzyme activity and cellular processes. The acetamide group can interact with amino acids and proteins, influencing their function.
相似化合物的比较
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Chlorantraniliprole
Diacylhydrazine derivatives
This compound's versatility and reactivity make it a valuable asset in various scientific and industrial fields. Its unique structure and properties continue to drive research and development efforts, promising new discoveries and applications in the future.
属性
分子式 |
C7H6BrClN2O |
|---|---|
分子量 |
249.49 g/mol |
IUPAC 名称 |
N-(3-bromo-5-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H6BrClN2O/c1-4(12)11-7-6(8)2-5(9)3-10-7/h2-3H,1H3,(H,10,11,12) |
InChI 键 |
ATJWJMLUXARBIC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C(C=N1)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15364362.png)
![n-[2-(2-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B15364363.png)
![2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-](/img/structure/B15364374.png)




![methyl 2-[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B15364420.png)



